

An In-depth Technical Guide to the Spectral Analysis of 4-Butylmorpholine

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Compound of Interest

Compound Name: 4-Butylmorpholine

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This guide provides a detailed exploration of the spectral data for **4-butylmorpholine** (CAS: 1005-67-0), a versatile tertiary amine with applications in catalysis, synthesis, and pharmaceutical research.^[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights from a field-proven perspective.

The Structural Landscape of 4-Butylmorpholine

Before dissecting the spectral data, it is crucial to visualize the molecule itself. **4-Butylmorpholine** consists of a morpholine ring N-substituted with a butyl group. The morpholine ring's chair conformation and the presence of both nitrogen and oxygen atoms create distinct electronic environments that are key to interpreting its spectra.

Caption: Chemical structure of **4-butylmorpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **4-butylmorpholine**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its connectivity.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-butylmorpholine** is characterized by distinct signals for the butyl chain protons and the morpholine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Predicted ^1H NMR Spectral Data (in CDCl_3)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Butyl- CH_3	~0.92	Triplet	3H	~7.3
Butyl- CH_2 (β to N)	~1.31	Sextet	2H	~7.5
Butyl- CH_2 (γ to N)	~1.45	Quintet	2H	~7.5
Morpholine- CH_2 (adjacent to N)	~2.42	Triplet	4H	~4.6
Butyl- CH_2 (α to N)	~2.42	Triplet	2H	~7.5
Morpholine- CH_2 (adjacent to O)	~3.71	Triplet	4H	~4.6

Interpretation and Causality:

- Butyl Chain:** The terminal methyl group (CH_3) appears as a triplet around 0.92 ppm due to coupling with the adjacent methylene group. The internal methylene groups (β and γ to N) give rise to complex multiplets (sextet and quintet) in the 1.3-1.5 ppm region. The methylene group directly attached to the nitrogen (α to N) is deshielded and appears further downfield as a triplet around 2.42 ppm.
- Morpholine Ring:** The protons on the carbons adjacent to the nitrogen are shifted downfield to approximately 2.42 ppm, appearing as a triplet. The protons on the carbons adjacent to the more electronegative oxygen atom are further deshielded and resonate at around 3.71 ppm, also as a triplet. The triplet multiplicity for the morpholine protons is a classic indicator

of the ring's chair conformation, where adjacent axial and equatorial protons have similar coupling constants to their neighbors.^[2]

Caption: Proton and carbon environments in **4-butylmorpholine**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For **4-butylmorpholine**, we expect to see six distinct signals.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon	Chemical Shift (δ, ppm)
Butyl-CH ₃	~14.1
Butyl-CH ₂ (γ to N)	~20.8
Butyl-CH ₂ (β to N)	~29.5
Morpholine-CH ₂ (adjacent to N)	~53.9
Butyl-CH ₂ (α to N)	~59.1
Morpholine-CH ₂ (adjacent to O)	~67.5

Interpretation and Causality:

- The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of nearby atoms.^[3]
- The carbons of the butyl chain appear in the aliphatic region (14-60 ppm). The terminal methyl carbon is the most shielded, while the carbon alpha to the nitrogen is the most deshielded.
- The morpholine carbons adjacent to the nitrogen appear around 54 ppm.
- The carbons adjacent to the highly electronegative oxygen are significantly deshielded and resonate at approximately 67.5 ppm.

Experimental Protocol for NMR:

A sample of **4-butylmorpholine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The system is self-validating through the use of a known internal standard and the highly reproducible nature of chemical shifts and coupling constants under defined conditions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2950-2800	Strong	C-H stretching (alkyl)
1465	Medium	C-H bending (CH_2)
1380	Medium	C-H bending (CH_3)
1280-1080	Strong	C-N stretching (tertiary amine) & C-O-C stretching

Interpretation and Causality:

- **C-H Vibrations:** The strong absorptions in the 2800-2950 cm^{-1} region are characteristic of C-H stretching vibrations from the butyl group and the morpholine ring.^[4]
- **C-N and C-O-C Vibrations:** The most diagnostic peaks for the morpholine moiety are the strong C-N and C-O-C stretching bands in the fingerprint region (1280-1080 cm^{-1}). The C-O-C stretch of the ether linkage within the morpholine ring typically gives a strong, characteristic absorption.

Experimental Protocol for IR:

A neat liquid sample of **4-butylmorpholine** can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The instrument's internal laser provides a high degree of wavenumber accuracy, making the data self-validating.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

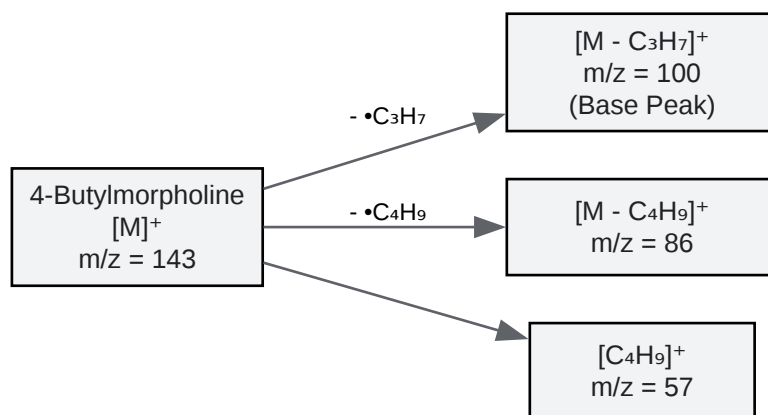
Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
143	$[M]^+$ (Molecular Ion)
100	$[M - C_3H_7]^+$
86	$[M - C_4H_9]^+$ (loss of butyl group)
57	$[C_4H_9]^+$

Interpretation and Causality:

- **Molecular Ion:** The molecular ion peak ($[M]^+$) is expected at m/z 143, corresponding to the molecular weight of **4-butylmorpholine** ($C_8H_{17}NO$).
- **Alpha-Cleavage:** The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom.^{[5][6]} For **4-butylmorpholine**, this can occur in two primary ways:
 - Cleavage of the butyl group, leading to the loss of a propyl radical ($\bullet C_3H_7$) to form a stable iminium ion at m/z 100.
 - Cleavage within the morpholine ring.

- Loss of the Butyl Group: Cleavage of the N-butyl bond can result in a fragment corresponding to the morpholine ring at m/z 86 and a butyl cation at m/z 57. The peak at m/z 100 is often the base peak due to the stability of the resulting iminium ion.



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Caption: Predicted primary fragmentation pathways for **4-butylmorpholine**.

Experimental Protocol for MS:

A dilute solution of **4-butylmorpholine** is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). In the ion source, the molecules are ionized, commonly by electron ionization (EI), which induces fragmentation. The ions are then separated by their mass-to-charge ratio in a mass analyzer and detected. The instrument is calibrated using a known standard, ensuring accurate mass assignments.

Conclusion

The spectral data of **4-butylmorpholine** provides a complete picture of its molecular structure. ^1H and ^{13}C NMR confirm the connectivity of the atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns. This guide, by integrating data from analogous compounds and fundamental spectroscopic principles, offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize **4-butylmorpholine** in their work.

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